molecular formula C22H34O6 B12385957 Kagimminol B

Kagimminol B

Cat. No.: B12385957
M. Wt: 394.5 g/mol
InChI Key: KLWIGAVSYAUQSZ-PVAKBCQGSA-N
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Description

Kagimminol B is a cembrene-type diterpenoid compound isolated from the marine cyanobacterium Okeania sp. It has garnered significant attention due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kagimminol B is primarily isolated from natural sources, specifically the marine cyanobacterium Okeania sp. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from marine cyanobacteria.

Chemical Reactions Analysis

Types of Reactions: Kagimminol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Kagimminol B has a wide range of scientific research applications, including:

Mechanism of Action

Kagimminol B exerts its effects by selectively inhibiting the growth of the causative agent of human African trypanosomiasis. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with critical biological processes within the parasite .

Comparison with Similar Compounds

    Kagimminol A: Another cembrene-type diterpenoid isolated from the same marine cyanobacterium.

    Other Diterpenoids: Compounds like taxol and forskolin, which also belong to the diterpenoid class.

Uniqueness: Kagimminol B is unique due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis, which is not commonly observed in other diterpenoids .

Properties

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

[(1S,2Z,4E,9R,11Z,13S)-9,12,13-trihydroxy-5,9,13-trimethyl-10-oxo-2-propan-2-ylcyclotetradeca-2,4,11-trien-1-yl] acetate

InChI

InChI=1S/C22H34O6/c1-14(2)17-10-9-15(3)8-7-11-21(5,26)19(24)12-20(25)22(6,27)13-18(17)28-16(4)23/h9-10,12,14,18,25-27H,7-8,11,13H2,1-6H3/b15-9+,17-10-,20-12-/t18-,21+,22-/m0/s1

InChI Key

KLWIGAVSYAUQSZ-PVAKBCQGSA-N

Isomeric SMILES

C/C/1=C\C=C(/[C@H](C[C@](/C(=C/C(=O)[C@](CCC1)(C)O)/O)(C)O)OC(=O)C)\C(C)C

Canonical SMILES

CC1=CC=C(C(CC(C(=CC(=O)C(CCC1)(C)O)O)(C)O)OC(=O)C)C(C)C

Origin of Product

United States

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